2-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
InChI |
InChI=1S/C13H16O2/c1-2-12(13(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15) |
InChI Key |
WQTCNMYHARQDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(CCC2)C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key starting material is often a 5-substituted 2,3-dihydro-1H-inden-1-one (indanone) or a related indane derivative. For example, 5-substituted indanones can be prepared by Friedel-Crafts acylation of substituted benzenes or cyclization reactions involving cyclohexadienyl derivatives.
- 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one has been prepared by reacting 4-methylcyclohex-1,3-dienylacetone with potassium hydroxide, as reported in related indanone syntheses.
| Parameter | Data |
|---|---|
| Molecular Formula | C11H12O |
| Molar Mass | 160.21 g/mol |
| Boiling Point | 298.4 °C at 760 mmHg |
| Flash Point | 127.4 °C |
| Density | 1.085 g/cm³ |
| Refractive Index | 1.566 |
Side Chain Introduction
The butanoic acid side chain is introduced typically by alkylation or acylation reactions using appropriate alkyl halides or carboxylate precursors.
- Alkylation: Indanone derivatives can be alkylated at the 5-position with halogenated butanoic acid derivatives or protected forms thereof.
- Reduction and Functional Group Transformation: The ketone group in indanone can be reduced to the corresponding alcohol, which can be converted to a leaving group (e.g., iodide via Appel reaction) and then coupled with nucleophiles to extend the carbon chain.
Example Synthetic Route (Adapted from Patent EP3447045B1 and Related Literature)
Reduction of Indanone:
The 5-substituted indanone is reduced using lithium aluminium hydride (LAH) in dry tetrahydrofuran (THF) to give the corresponding 1-hydroxy-2,3-dihydro-1H-indene derivative.Conversion to Alkyl Halide:
The alcohol intermediate is converted to an alkyl halide (e.g., iodide) using an Appel reaction (triphenylphosphine and iodine or similar reagents).Coupling Reaction:
The alkyl halide is then reacted with a nucleophile such as a carboxylate or a protected carboxylic acid derivative to form the carbon-carbon bond linking the indane ring to the butanoic acid side chain.Hydrolysis and Purification:
The final step involves hydrolysis of protecting groups (if any) and purification to yield this compound.
Alternative Methods
Friedel-Crafts Acylation:
Friedel-Crafts acylation of indane derivatives with butanoyl chloride or related reagents under Lewis acid catalysis can introduce the butanoyl group, which can be further oxidized to the acid.Palladium-Catalyzed Cyanation and Hydrolysis:
In some synthetic schemes for related compounds, palladium-catalyzed cyanation of aryl halides followed by base-catalyzed hydrolysis is used to introduce carboxamide or carboxylic acid functionalities.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reduction | Lithium aluminium hydride (LAH), dry THF | Reduce ketone to alcohol |
| Appel Reaction | Triphenylphosphine, iodine or similar | Convert alcohol to alkyl halide |
| Alkylation/Coupling | Alkyl halide + nucleophile, base (e.g., K2CO3) | Form C–C bond |
| Hydrolysis | Acidic or basic hydrolysis | Remove protecting groups |
| Friedel-Crafts Acylation | Butanoyl chloride, Lewis acid (AlCl3) | Introduce acyl group |
| Palladium-Catalyzed Cyanation | Pd catalyst, K4[Fe(CN)6] | Introduce cyano group |
| Hydrolysis of Nitrile | Base or acid hydrolysis | Convert nitrile to acid |
Notes on Purification and Characterization
- Purification is typically achieved by recrystallization or column chromatography.
- Characterization involves NMR spectroscopy, IR spectroscopy (noting the carboxylic acid C=O stretch), and mass spectrometry.
- The stereochemistry at the butanoic acid side chain may require chiral resolution if enantiomerically pure compounds are desired.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction + Appel + Coupling | 5-Substituted indanone | LAH, PPh3/I2, alkyl halide, base | High selectivity, modular | Multi-step, sensitive reagents |
| Friedel-Crafts Acylation | Indane or substituted benzene | Butanoyl chloride, AlCl3 | Direct acylation | Possible poly-substitution |
| Pd-Catalyzed Cyanation + Hydrolysis | Aryl halide intermediate | Pd catalyst, K4[Fe(CN)6], hydrolysis | Versatile for functionalization | Requires Pd catalyst, costly |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while reduction can produce indanol derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid (hypothetical structure) with structurally related compounds:
Key Observations
Ether linkages (e.g., in and ) enhance metabolic stability but reduce acidity compared to free carboxylic acids.
Substituent Effects :
Biological Activity
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of muscarinic receptor modulation and its implications in various physiological processes. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- Structure : The compound features an indene moiety which is significant for its biological interactions.
Muscarinic Receptor Modulation
Research indicates that this compound can influence muscarinic receptors, which play a crucial role in various physiological responses including neurotransmission and muscle contraction. It has been shown to modulate osmosensitive taurine transport through muscarinic receptor pathways, suggesting a regulatory role in cellular volume and ionic balance under osmotic stress conditions .
Inhibition of Ion Channels
The compound has also been studied for its effects on ion channels, particularly the TREK-1 channel in human alveolar cells. It has been demonstrated that this compound can regulate membrane potential and influence potassium and chloride currents. This regulation is critical for maintaining cellular homeostasis and could have implications for respiratory function .
Metabolic Regulation
The compound's ability to influence ion channels suggests potential applications in metabolic disorders. For example, studies using related compounds have highlighted their role in enhancing insulin signaling pathways and improving glycemic control in diabetic models. This indicates a possible therapeutic avenue for managing conditions such as Type 2 diabetes through modulation of cellular ionic currents .
Study on Taurine Transport
In a study examining the effects of muscarinic receptor activation on taurine transport, it was found that this compound significantly altered taurine influx and efflux under hypoosmotic conditions. This suggests a functional coupling between receptor activation and taurine transport mechanisms, with implications for understanding cellular responses to osmotic stress .
Ion Channel Regulation in Alveolar Cells
Another investigation focused on the regulation of ion currents in human alveolar cells treated with this compound. The results indicated that treatment with this compound led to a significant alteration in potassium currents, demonstrating its potential as a modulator of respiratory cell function .
Summary Table of Biological Activities
Q & A
Q. How can researchers identify and characterize metabolites of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
